molecular formula C9H9ClN2 B13329718 6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]

6'-Chloro-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B13329718
M. Wt: 180.63 g/mol
InChI Key: XBQARRFOJUYOOI-UHFFFAOYSA-N
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Description

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is a spiro compound that features a unique cyclopropane ring fused to a pyrrolo[2,3-b]pyridine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] typically involves the formation of the spirocyclopropane ring through cycloaddition reactions. One common method involves the reaction of a suitable pyrrolo[2,3-b]pyridine precursor with a cyclopropane-forming reagent under controlled conditions . For instance, the Corey–Chaykovsky reaction can be employed to generate the spirocyclopropane structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] has several scientific research applications:

Mechanism of Action

The mechanism by which 6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine] is unique due to the presence of the chloro substituent, which can significantly alter its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]

InChI

InChI=1S/C9H9ClN2/c10-7-2-1-6-8(12-7)11-5-9(6)3-4-9/h1-2H,3-5H2,(H,11,12)

InChI Key

XBQARRFOJUYOOI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C=CC(=N3)Cl

Origin of Product

United States

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